Cas no 2228003-78-7 (tert-butyl (1S,4R)-5-(1R)-2-amino-1-hydroxyethyl-2-azabicyclo2.1.1hexane-2-carboxylate)
Il composto tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate è un derivato azabiciclico con una struttura rigida e stereochimica ben definita. La presenza del gruppo tert-butossicarbonile conferisce stabilità e protezione al gruppo amminico, facilitando la manipolazione in sintesi organiche. La configurazione stereochimica (1S,4R,1R) è cruciale per la selettività in applicazioni farmaceutiche, in particolare come intermedio nella sintesi di molecole biologicamente attive. La struttura azabiciclica offre rigidità molecolare, favorendo interazioni specifiche con target biologici. Il gruppo idrossietilico amminico migliora la solubilità in mezzi acquosi, rendendolo adatto per applicazioni in chimica medicinale. La sua purezza stereochimica lo rende particolarmente utile in studi di relazione struttura-attività (SAR).

2228003-78-7 structure
Nome del prodotto:tert-butyl (1S,4R)-5-(1R)-2-amino-1-hydroxyethyl-2-azabicyclo2.1.1hexane-2-carboxylate
tert-butyl (1S,4R)-5-(1R)-2-amino-1-hydroxyethyl-2-azabicyclo2.1.1hexane-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-butyl (1S,4R)-5-(1R)-2-amino-1-hydroxyethyl-2-azabicyclo2.1.1hexane-2-carboxylate
- tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate
- 2228003-78-7
- EN300-1884033
-
- Inchi: 1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-7-4-8(14)10(7)9(15)5-13/h7-10,15H,4-6,13H2,1-3H3/t7-,8-,9?,10?/m0/s1
- Chiave InChI: LKMVXFMAIWZBEG-DKEVHCRPSA-N
- Sorrisi: OC(CN)C1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 242.16304257g/mol
- Massa monoisotopica: 242.16304257g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 313
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 75.8Ų
tert-butyl (1S,4R)-5-(1R)-2-amino-1-hydroxyethyl-2-azabicyclo2.1.1hexane-2-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884033-0.5g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 0.5g |
$2495.0 | 2023-09-18 | ||
Enamine | EN300-1884033-5g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 5g |
$7539.0 | 2023-09-18 | ||
Enamine | EN300-1884033-2.5g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 2.5g |
$5095.0 | 2023-09-18 | ||
Enamine | EN300-1884033-5.0g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 5g |
$7539.0 | 2023-06-03 | ||
Enamine | EN300-1884033-1.0g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 1g |
$2599.0 | 2023-06-03 | ||
Enamine | EN300-1884033-10.0g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 10g |
$11178.0 | 2023-06-03 | ||
Enamine | EN300-1884033-0.05g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 0.05g |
$2184.0 | 2023-09-18 | ||
Enamine | EN300-1884033-0.25g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 0.25g |
$2391.0 | 2023-09-18 | ||
Enamine | EN300-1884033-1g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 1g |
$2599.0 | 2023-09-18 | ||
Enamine | EN300-1884033-0.1g |
tert-butyl (1S,4R)-5-[(1R)-2-amino-1-hydroxyethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228003-78-7 | 0.1g |
$2287.0 | 2023-09-18 |
tert-butyl (1S,4R)-5-(1R)-2-amino-1-hydroxyethyl-2-azabicyclo2.1.1hexane-2-carboxylate Letteratura correlata
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2228003-78-7 (tert-butyl (1S,4R)-5-(1R)-2-amino-1-hydroxyethyl-2-azabicyclo2.1.1hexane-2-carboxylate) Prodotti correlati
- 1805543-56-9(4-(Difluoromethyl)-6-iodo-3-methylpyridine-2-acetonitrile)
- 1261580-41-9(4-Bromomethyl-3-fluoro-3'-(trifluoromethyl)biphenyl)
- 1260861-99-1(Methyl 6-amino-5-hydroxypicolinate)
- 90792-80-6(p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI))
- 2253633-03-1(1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride)
- 2229644-25-9(3-(5-bromo-3-fluoro-2-hydroxyphenyl)prop-2-enal)
- 2171893-16-4(4-Cyclopropyl-5-oxo-2-propyloxolane-2-carboxylic acid)
- 2175581-04-9(1-[4-[(2,3-Dihydro-1H-indol-1-yl)methyl]-1-piperidinyl]-2-propen-1-one)
- 1361671-08-0(3-Chloro-2-(2,3,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 1806046-16-1(Methyl 3-chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
